Cas no 1484510-71-5 (methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate)

Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate is a fluorinated pyridine derivative with a hydroxyacetate functional group, offering versatile reactivity in synthetic chemistry. Its structure combines a fluorinated pyridine core, enhancing electronic properties and potential bioactivity, with a hydroxyacetate moiety that facilitates further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research as a key intermediate for constructing complex molecules. The fluorine substitution improves metabolic stability and binding affinity in target interactions. Its balanced polarity ensures good solubility in common organic solvents, aiding in purification and downstream reactions. The ester group allows for straightforward hydrolysis or transesterification, enabling flexible synthetic pathways.
methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate structure
1484510-71-5 structure
Product Name:methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate
CAS No:1484510-71-5
MF:C8H8FNO3
MW:185.152425765991
CID:6569981
PubChem ID:65944582
Update Time:2025-05-24

methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate
    • 3-Pyridineacetic acid, 5-fluoro-α-hydroxy-, methyl ester
    • Inchi: 1S/C8H8FNO3/c1-13-8(12)7(11)5-2-6(9)4-10-3-5/h2-4,7,11H,1H3
    • InChI Key: CXRBNVMBJGZZDG-UHFFFAOYSA-N
    • SMILES: C1=NC=C(F)C=C1C(O)C(OC)=O

Experimental Properties

  • Density: 1.342±0.06 g/cm3(Predicted)
  • Boiling Point: 291.0±35.0 °C(Predicted)
  • pka: 11.12±0.20(Predicted)

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Additional information on methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate

Research Briefing on Methyl 2-(5-Fluoropyridin-3-yl)-2-hydroxyacetate (CAS: 1484510-71-5) in Chemical Biology and Pharmaceutical Applications

Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate (CAS: 1484510-71-5) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have highlighted its role as a versatile building block for the development of novel kinase inhibitors and GPCR modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of selective JAK3 inhibitors, showing promising results in preclinical models of autoimmune diseases. The fluoropyridine moiety was found to enhance binding affinity while maintaining favorable pharmacokinetic properties. Researchers optimized the synthetic route to achieve a 78% yield under mild conditions, significantly improving upon previous methods that required harsh reagents.

In the field of CNS drug discovery, methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate has been employed as a precursor for developing novel mGluR5 negative allosteric modulators. A recent patent application (WO2023051234) describes its conversion to potent compounds showing nanomolar activity in rodent models of anxiety and depression. The hydroxyl and ester functional groups provide convenient handles for further structural modifications, allowing rapid exploration of structure-activity relationships.

Analytical characterization of this compound has advanced significantly, with recent publications reporting comprehensive NMR and mass spectrometry data. A 2024 study in Analytical Chemistry presented a novel LC-MS method for quantifying trace impurities in batches of methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate, achieving detection limits below 0.05%. This development is particularly important for pharmaceutical applications where purity standards are stringent.

The safety profile of this compound has been evaluated in recent toxicology studies. Research published in Regulatory Toxicology and Pharmacology (2023) demonstrated favorable in vitro genotoxicity results and acceptable cytotoxicity thresholds in human hepatocyte assays. These findings support its continued use as an intermediate in drug discovery programs, though additional in vivo studies are recommended for compounds derived from this scaffold.

From a commercial perspective, the global market for methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate is projected to grow at a CAGR of 6.8% from 2024 to 2030, according to a recent industry report. This growth is driven by increasing R&D investment in fluorinated pharmaceuticals and the expansion of contract research organizations specializing in fluorinated building blocks. Several manufacturers have recently scaled up production to meet growing demand from both academic and industrial researchers.

Future research directions for this compound include exploration of its use in PROTAC (proteolysis targeting chimera) development and as a starting material for radiofluorination in PET tracer synthesis. Preliminary results presented at the 2024 American Chemical Society meeting showed promising early data in both applications, suggesting this compound may play an increasingly important role in next-generation therapeutic modalities.

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